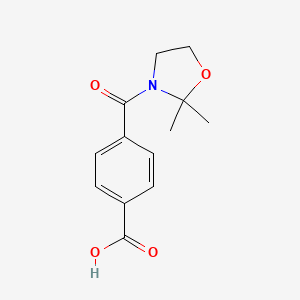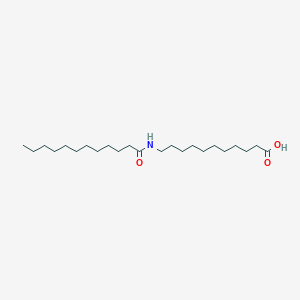
11-(dodecanoylamino)undecanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(dodecanoylamino)undecanoic Acid is an organic compound that belongs to the class of fatty acids. It is characterized by a long aliphatic chain with an amide group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(dodecanoylamino)undecanoic Acid typically involves a multi-step process. One common method starts with the preparation of 11-aminoundecanoic acid from undecylenic acid, which is derived from castor oil . The steps include:
Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: 11-bromoundecanoic acid is then aminated to produce 11-aminoundecanoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and efficiency. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
11-(dodecanoylamino)undecanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
11-(dodecanoylamino)undecanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and cell membranes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers and surfactants
Mecanismo De Acción
The mechanism of action of 11-(dodecanoylamino)undecanoic Acid involves its interaction with various molecular targets. It can modulate the activity of enzymes and receptors, influencing cellular pathways. For example, it may affect lipid metabolism and membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
11-aminoundecanoic acid: A precursor in the synthesis of 11-(dodecanoylamino)undecanoic Acid.
12-aminododecanoic acid: Another fatty acid amide with similar properties
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with an amide group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propiedades
Número CAS |
79564-73-1 |
|---|---|
Fórmula molecular |
C23H45NO3 |
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
11-(dodecanoylamino)undecanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-2-3-4-5-6-7-10-13-16-19-22(25)24-21-18-15-12-9-8-11-14-17-20-23(26)27/h2-21H2,1H3,(H,24,25)(H,26,27) |
Clave InChI |
GCMDENVFJBBGCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

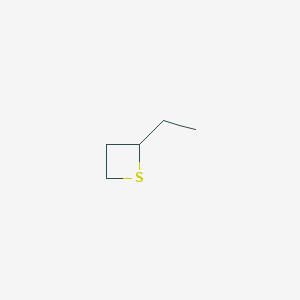
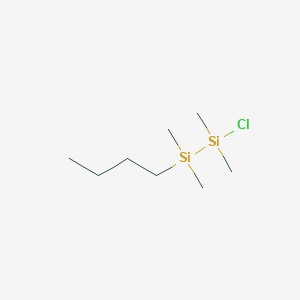
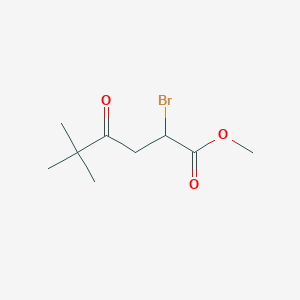
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
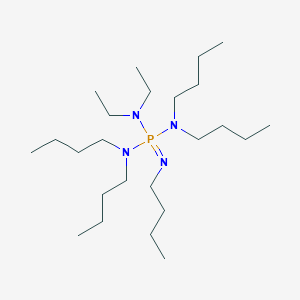
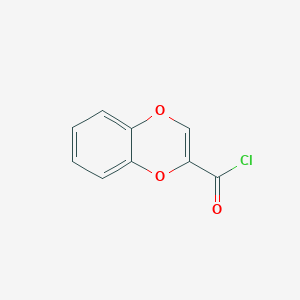
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
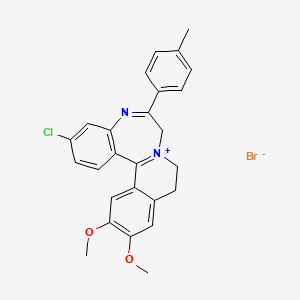

![4-[(Hexadecyloxy)methylidene]cyclohex-1-ene](/img/structure/B14433503.png)
